![molecular formula C9H11Cl2N3O B1448856 [3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride CAS No. 1949816-50-5](/img/structure/B1448856.png)
[3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride typically involves the reaction of furan-2-carbaldehyde with pyrazine-2-carboxylic acid, followed by the reduction of the resulting intermediate to form the methanamine group. The final product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring in [3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The pyrazine ring can be reduced under specific conditions to form reduced pyrazine derivatives.
Substitution: The methanamine group can participate in substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions
Major Products:
Scientific Research Applications
Chemical Synthesis and Properties
Synthetic Routes:
The synthesis of [3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride typically involves:
- Reaction of furan-2-carbaldehyde with pyrazine-2-carboxylic acid to form an intermediate.
- Reduction of the intermediate to introduce the methanamine group.
- Formation of the dihydrochloride salt by treating the final product with hydrochloric acid.
Industrial Production:
For large-scale production, automated reactors and optimized reaction conditions are employed to enhance yield and purity. Common reagents used in reactions involving this compound include potassium permanganate for oxidation and sodium borohydride for reduction.
Chemistry
In chemistry, this compound serves as a building block for synthesizing complex molecules . Its unique structure allows chemists to create diverse chemical libraries for drug discovery and development.
Biology
This compound is studied as a biochemical probe in biological research. It can be used to investigate the function of specific enzymes or receptors, potentially leading to insights into various biochemical pathways .
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential . It may exhibit activity against certain diseases, making it a candidate for drug development targeting conditions such as cancer and viral infections .
Research indicates that compounds with furan and pyrazine rings exhibit various biological activities, including:
-
Anticancer Activity:
- A series of studies have shown that derivatives of pyrazine can inhibit the growth of cancer cell lines. For example:
-
Antiviral Activity:
- Recent studies have highlighted the antiviral properties of pyrazine derivatives against viral proteases:
Mechanism of Action
The mechanism of action of [3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
- [3-(Furan-2-yl)pyrazin-2-yl]methanamine
- [3-(Furan-2-yl)pyrazin-2-yl]methanol
- [3-(Furan-2-yl)pyrazin-2-yl]methanone
Comparison: Compared to similar compounds, [3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications, particularly in biological and medicinal research .
Biological Activity
[3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive overview.
Chemical Structure
The compound features a furan ring attached to a pyrazine moiety, which is known for its diverse pharmacological properties. The chemical structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing furan and pyrazine rings exhibit various biological activities, including anticancer, anti-inflammatory, and antiviral properties. The following sections detail specific activities related to this compound.
1. Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrazine derivatives. For instance, a series of compounds with similar structures were tested against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | MCF7 | 0.39 ± 0.06 | |
Compound B | HCT116 | 0.46 ± 0.04 | |
Compound C | NCI-H460 | 0.03 |
These findings suggest that modifications in the structure significantly influence the potency against cancer cells.
2. Antiviral Activity
Recent advancements have highlighted the antiviral properties of pyrazine derivatives, particularly against viral proteases. For example:
Compound | Virus Target | IC50 (µM) | Reference |
---|---|---|---|
Compound D | Zika Virus Protease | 0.71 | |
Compound E | Dengue Virus Protease | 200 nM |
These results indicate that compounds with furan and pyrazine structures may serve as effective inhibitors of viral replication.
Structure-Activity Relationship (SAR)
The SAR studies reveal that the positioning and type of substituents on the furan and pyrazine rings play critical roles in determining biological activity. For example, compounds with electron-withdrawing groups tend to exhibit enhanced inhibitory activity against various targets.
Key Findings:
- Furan Substituents : Compounds with furan groups showed improved activity compared to those without.
- Pyrazine Modifications : Alterations at specific positions on the pyrazine ring can lead to significant changes in IC50 values, indicating a need for careful design in drug development.
Case Studies
- Anticancer Screening : A study evaluated several pyrazine derivatives against MCF7 and HCT116 cancer cell lines, revealing that compounds similar to this compound exhibited promising cytotoxic effects with IC50 values ranging from 0.01 µM to 0.46 µM, suggesting strong potential for further development as anticancer agents .
- Antiviral Testing : Another case study focused on the antiviral efficacy of pyrazine derivatives against Zika virus protease, where compounds demonstrated IC50 values as low as 0.71 µM . This highlights their potential use in treating viral infections.
Properties
IUPAC Name |
[3-(furan-2-yl)pyrazin-2-yl]methanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.2ClH/c10-6-7-9(12-4-3-11-7)8-2-1-5-13-8;;/h1-5H,6,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKWFYOXNQDWRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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